

6-Aminonicotinohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Aminonicotinohydrazide

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides an in-depth exploration of **6-aminonicotinohydrazide**, a pyridine-based hydrazide with significant potential in medicinal chemistry and drug development. While specific data for this compound is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and potential biological activities. This guide is intended to serve as a valuable resource for researchers investigating novel therapeutic agents, providing both theoretical groundwork and practical methodologies.

Introduction: The Therapeutic Potential of Nicotinohydrazides

Hydrazide-containing compounds represent a significant class of molecules in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Within this class, nicotinohydrazide derivatives, which incorporate a pyridine ring, have garnered considerable

attention. The pyridine moiety can engage in various biological interactions, including hydrogen bonding and π - π stacking, making it a valuable scaffold in drug design.

6-Aminonicotinohydrazide, with its amino group at the 6-position of the pyridine ring and a hydrazide functional group, presents an intriguing candidate for further investigation. The presence of these functional groups suggests the potential for diverse pharmacological activities and opens avenues for the development of novel therapeutic agents. This guide aims to provide a detailed technical overview of its molecular characteristics and a framework for its potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of **6-aminonicotinohydrazide** is characterized by a pyridine ring substituted with an amino group at the 6-position and a carbohydrazide group at the 3-position.

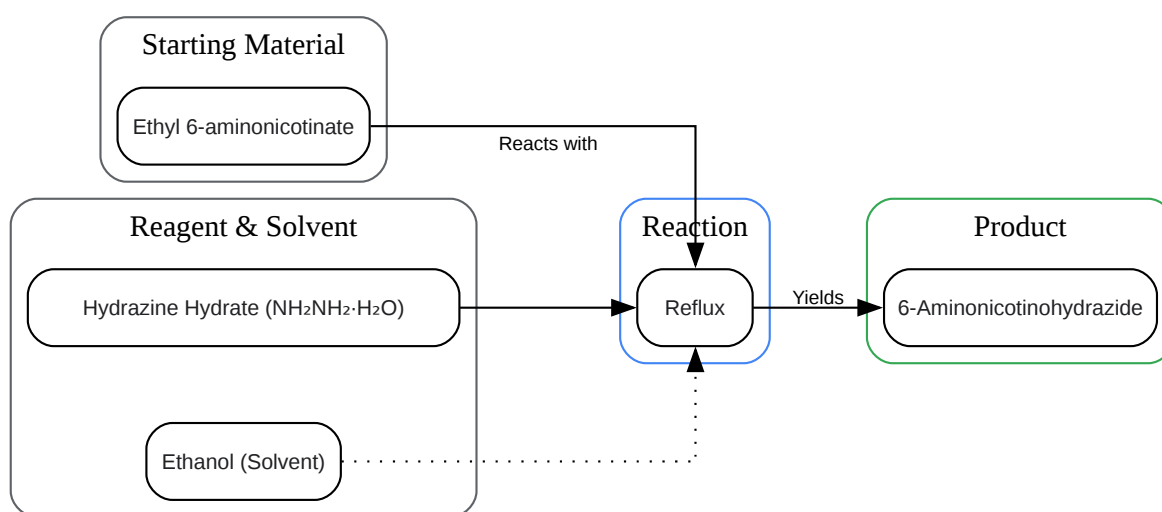
Table 1: Physicochemical Properties of **6-Aminonicotinohydrazide**

Property	Value	Source
Molecular Formula	C ₆ H ₈ N ₄ O	Inferred
Molecular Weight	152.15 g/mol	Inferred
IUPAC Name	6-aminopyridine-3-carbohydrazide	Inferred
CAS Number	Not available	-

The three-dimensional conformation of the hydrazide group is crucial for its biological activity. While a crystal structure for **6-aminonicotinohydrazide** is not currently available, studies on the related compound, nicotinohydrazide, provide valuable insights. The planarity of the pyridine ring and the potential for intramolecular hydrogen bonding between the amino and hydrazide groups could influence its interaction with biological targets.

Synthesis of 6-Aminonicotinohydrazide

A plausible and efficient method for the synthesis of **6-aminonicotinohydrazide** is through the hydrazinolysis of the corresponding ester, ethyl 6-aminonicotinate. This is a common and effective method for the preparation of hydrazides.[1]



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Caption: Synthetic workflow for **6-Aminonicotinohydrazide**.

Experimental Protocol: Synthesis via Hydrazinolysis

- **Dissolution:** Dissolve ethyl 6-aminonicotinate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- **Addition of Hydrazine Hydrate:** To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 eq).
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

- Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield **6-aminonicotinohydrazide**.

Spectroscopic Characterization (Predicted)

While experimental spectra for **6-aminonicotinohydrazide** are not readily available, its characteristic spectroscopic features can be predicted based on its functional groups.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for **6-aminonicotinohydrazide** are summarized below.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Justification
Pyridine-H2	~8.0-8.2 (d)	~148-150	Aromatic proton adjacent to the ring nitrogen and ortho to the amino group.
Pyridine-H4	~7.5-7.7 (dd)	~138-140	Aromatic proton coupled to both H2 and H5.
Pyridine-H5	~6.4-6.6 (d)	~106-108	Aromatic proton ortho to the amino group, expected to be upfield.
-NH ₂ (amino)	~6.0-6.5 (br s)	-	Broad singlet due to exchange and quadrupolar effects.
-NH- (hydrazide)	~9.5-10.0 (br s)	-	Amide-like proton, expected to be downfield and broad.
-NH ₂ (hydrazide)	~4.5-5.0 (br s)	-	Primary amine protons of the hydrazide, broad due to exchange.
C=O	-	~165-168	Carbonyl carbon of the hydrazide.
Pyridine-C3	-	~120-122	Carbon bearing the hydrazide group.
Pyridine-C6	-	~158-160	Carbon bearing the amino group.

Note: These are estimated values and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule.

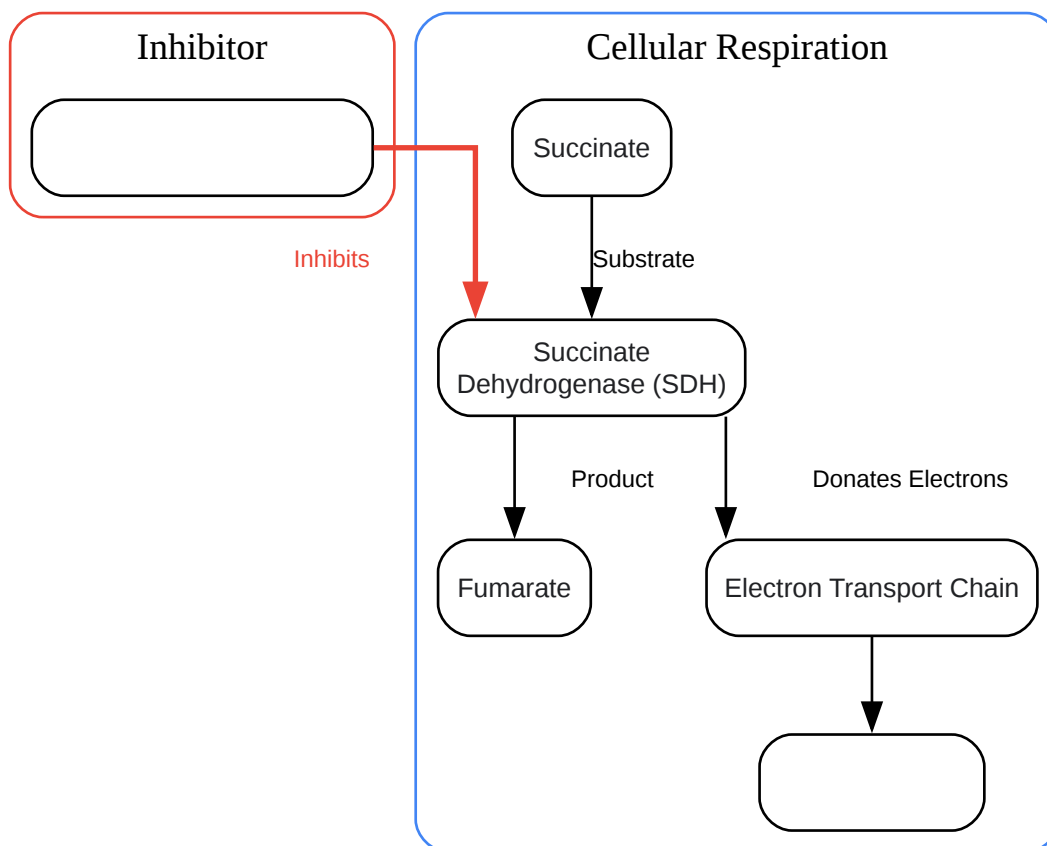
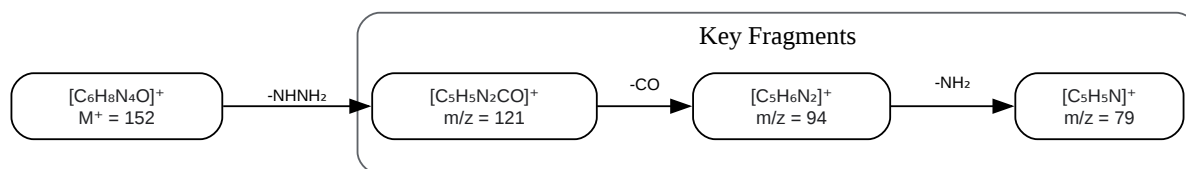
Table 3: Predicted Key IR Absorption Bands

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amino & Hydrazide)	Stretching	3400-3200	Medium to Strong, Broad
C-H (Aromatic)	Stretching	3100-3000	Medium
C=O (Amide I)	Stretching	1680-1650	Strong
N-H (Amide II)	Bending	1650-1550	Medium
C=C, C=N (Aromatic)	Stretching	1600-1450	Medium to Strong

The broadness of the N-H stretching bands is indicative of hydrogen bonding. The strong carbonyl absorption is a characteristic feature of the hydrazide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-aminonicotinohydrazide** (MW = 152.15), the following fragmentation pattern can be anticipated under electron ionization (EI).



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Caption: Hypothesized mechanism of action via SDH inhibition.

Molecular docking studies on related compounds have shown that the hydrazide moiety can form key interactions with amino acid residues in the active site of SDH. [2] The 6-amino group of **6-aminonicotinohydrazide** could further stabilize this binding through additional hydrogen bonds, potentially leading to potent inhibition.

Future Directions and Conclusion

6-Aminonicotinohydrazide represents a promising scaffold for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics. Based on the activity of related compounds, it is hypothesized that **6-aminonicotinohydrazide** may exhibit significant biological activity, potentially through the inhibition of succinate dehydrogenase.

Further research is warranted to validate these predictions. Key future steps should include:

- **Experimental Synthesis and Characterization:** The proposed synthesis should be carried out, and the structure of the resulting compound confirmed using NMR, IR, and mass spectrometry.
- **Biological Screening:** **6-Aminonicotinohydrazide** should be screened against a panel of microbial and cancer cell lines to determine its biological activity profile.
- **Mechanism of Action Studies:** If significant activity is observed, further studies should be conducted to elucidate its precise mechanism of action, including enzymatic assays to confirm SDH inhibition.
- **Lead Optimization:** Based on the initial findings, a medicinal chemistry program could be initiated to synthesize and evaluate analogs of **6-aminonicotinohydrazide** with improved potency and pharmacokinetic properties.

In conclusion, **6-aminonicotinohydrazide** is a molecule of considerable interest with the potential to contribute to the development of novel therapeutics. The information and methodologies presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising compound.

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